molecular formula C8H22O3Si2 B098531 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane CAS No. 18420-09-2

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

Cat. No.: B098531
CAS No.: 18420-09-2
M. Wt: 222.43 g/mol
InChI Key: NPOYZXWZANURMM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane can be synthesized through hydrosilylation reactions. This involves the reaction of allyl derivatives with hydrosilanes in the presence of a catalyst such as Karstedt’s catalyst . The reaction conditions typically include a solvent-free environment and mild temperatures to ensure high efficiency and yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction parameters are optimized to maximize the yield and purity of the product while minimizing the production of by-products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ethoxy groups, which enhance its reactivity and versatility in various chemical reactions. The presence of these groups allows for the formation of stable Si-O-C bonds, making it a valuable compound in the synthesis of organosilicon materials .

Properties

IUPAC Name

ethoxy-[ethoxy(dimethyl)silyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H22O3Si2/c1-7-9-12(3,4)11-13(5,6)10-8-2/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOYZXWZANURMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(C)O[Si](C)(C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066372
Record name Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl-
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Molecular Weight

222.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18420-09-2, 70851-25-1
Record name 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane
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Record name Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl-
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Record name Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl-
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Record name Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl-
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Record name 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane
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Record name Polydimethylsiloxane, ethoxy terminated
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane incorporated into unsaturated polyester resins (UP)?

A: Unsaturated polyester resins often exhibit low impact resistance, limiting their applications. Incorporating 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane introduces flexible poly(organosiloxane) segments into the UP network, enhancing its flexibility and thereby improving impact resistance. [] This modification is particularly effective at low concentrations of 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane. []

Q2: How does 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane contribute to the properties of poly(n-alkylsilsesquioxane) films?

A: When incorporated into poly(n-alkylsilsesquioxane) films during their synthesis, 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane introduces oligomeric dimethylsiloxane units into the material. [] This incorporation is confirmed through solid-state 29Si NMR. [] The resulting films exhibit good optical transparency and thermal stability, making them potentially suitable for applications like protective coatings. []

Q3: Can 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane be used to modify the properties of ionic polymer-metal composites (IPMC)?

A: Yes, research indicates that 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane can be used to cross-link the hydroxyl group of 2-hydroxyethyl methacrylate (HEMA) within an IPMC structure. [, ] This cross-linking leads to several changes in the IPMC properties:

  • Reduced Water Uptake: Cross-linking reduces the membrane's water uptake. [, ]
  • Enhanced Mechanical Strength: Cross-linking with 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane generally improves the membrane's mechanical strength. [, ]
  • Impact on Actuation: The actuation force of the IPMC is generally enhanced by cross-linking, although excessive cross-linking can lead to a decrease. [, ] Both current and deformation responses of the IPMC tend to decrease with increased cross-linking. [, ]

Q4: What analytical techniques are used to study the incorporation of 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane into different materials?

A4: Several analytical techniques are employed to characterize the effects of 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane:

  • Dynamic Mechanical Analysis (DMA): Used to evaluate the grafting copolymerization process and assess changes in viscoelastic properties. []
  • Izod Impact Test: Measures the impact resistance of materials, showing improvements in modified resins. []
  • Solid-State 29Si NMR: Confirms the presence of oligomeric dimethylsiloxane units within poly(n-alkylsilsesquioxane) films. []
  • Differential Scanning Calorimetry (DSC): Provides insights into thermal transitions and behavior of the modified materials. []
  • Low-Temperature XRD: Helps analyze the structural changes and ordering within materials incorporating 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane. []

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